Chiral Purity (enantiomeric excess) Required for API Potency: (S)-Amine vs. Racemic Mixture
The S-enantiomer is the sole stereoisomer that, upon incorporation, yields lenacapavir with HIV-1 EC50 = 105 pM [1]. The M4ALL DKR process produces Fragment A (S)-amine with enantiomeric excess (ee) values ranging from 67% to 100%, depending on the reaction temperature; the optimized protocol consistently delivers >99% ee at 40–50 °C [2]. In contrast, the racemic mixture (4-rac) obtained prior to resolution exhibits 0% ee and requires an additional chiral resolution step, adding process time and cost.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (S)-amine (M4ALL DKR optimized process) |
| Comparator Or Baseline | Racemic 4-rac: 0% ee |
| Quantified Difference | ≥99 percentage points difference |
| Conditions | Chiral HPLC analysis; M4ALL process development data at 40–50 °C [2] |
Why This Matters
Any procurement of the racemate imposes downstream chiral separation costs and risks batch failure if the required enantiomeric purity for the final API is not met.
- [1] Gilead Sciences, "Lenacapavir (GS-6207): Discovery of a First-in-Class, Long-Acting HIV-1 Capsid Inhibitor," J. Med. Chem. 2025, 68, 11123–11140. DOI: 10.1021/acs.jmedchem.5c01095. View Source
- [2] Medicines for All Institute, "Fragment A of Lenacapavir," Virginia Commonwealth University, 2024. Available: https://medicines4all.vcu.edu/our-portfolio/bmgf-projects/lenacapavir/fragment-a-of-lenacapavir/ (accessed 2026-05-10). View Source
